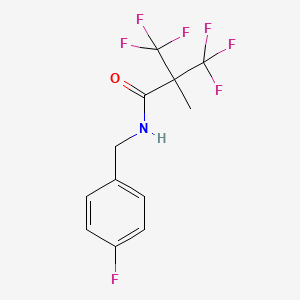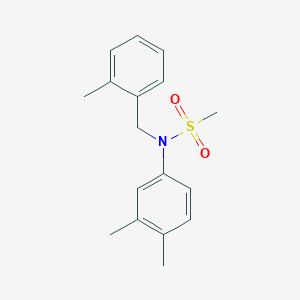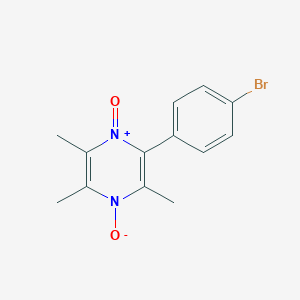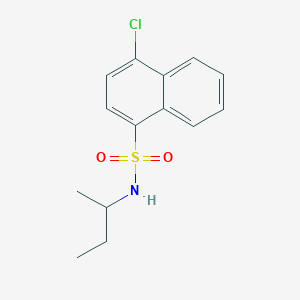
3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide
Vue d'ensemble
Description
3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of amides and is commonly used as a reagent in organic synthesis. TFP is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, which is a neurotransmitter involved in cognitive function. By inhibiting these enzymes, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, memory retention, and learning ability in animal models. 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is its versatility in organic synthesis. It can be used as a reagent in a wide range of reactions, making it a valuable tool for chemists. However, one of the limitations of 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is its potential toxicity. It can cause skin and eye irritation and should be handled with care.
Orientations Futures
There are several future directions for research on 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide. One potential area of research is the development of new therapeutic agents for Alzheimer's disease. 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has shown promise in preclinical studies, and further research is needed to develop it into a viable treatment option. Another potential area of research is the development of new organic reactions using 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide as a reagent. With its versatile nature, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has the potential to be used in a wide range of reactions, leading to the development of new compounds and materials.
In conclusion, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is a versatile compound that has a wide range of applications in various fields. It has been extensively studied for its potential use in medicinal chemistry, and has shown promise as a treatment for Alzheimer's disease. 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide is a valuable tool for chemists, and its potential for use in new organic reactions makes it an exciting area of research for the future.
Applications De Recherche Scientifique
3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function. Therefore, 3,3,3-trifluoro-N-(4-fluorobenzyl)-2-methyl-2-(trifluoromethyl)propanamide has been investigated as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[(4-fluorophenyl)methyl]-2-methyl-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F7NO/c1-10(11(14,15)16,12(17,18)19)9(21)20-6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKCHTGOTBGJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4670764.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)
![methyl 1-[({4-[({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4670768.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)





